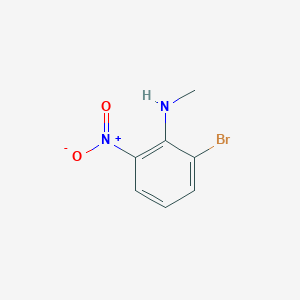

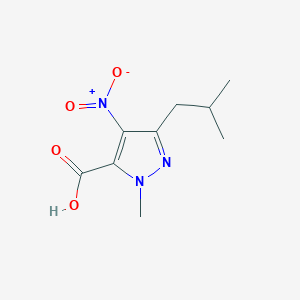

2-bromo-N-methyl-6-nitroaniline

Descripción general

Descripción

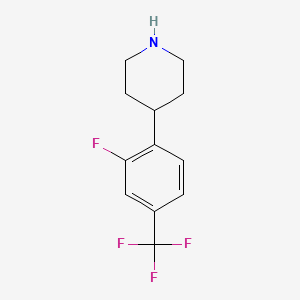

2-Bromo-N-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 . It is a solid substance and is typically stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of 2-Bromo-N-methyl-6-nitroaniline involves several steps. One method involves the suspension of 2-methyl-4-nitroaniline in glacial acetic acid at 20 °C, followed by the dropwise addition of bromine . The mixture is then stirred at 20 °C for an additional 30 minutes .Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methyl-6-nitroaniline can be represented by the linear formula C7H7BrN2O2 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-N-methyl-6-nitroaniline are complex and can vary depending on the conditions. For example, one reaction involves the use of bromine and acetic acid .Physical And Chemical Properties Analysis

2-Bromo-N-methyl-6-nitroaniline is a solid substance . It is slightly soluble in water and soluble in hot methanol . It has a molecular weight of 231.05 and a density of 1.7207 (rough estimate) .Aplicaciones Científicas De Investigación

C7H7BrN2O2\text{C}_7\text{H}_7\text{BrN}_2\text{O}_2C7H7BrN2O2

, exhibits intriguing properties that make it relevant in various fields. Here are six distinct applications:Medicinal Chemistry and Drug Design

- CK2 Inhibitors : 2-bromo-N-methyl-6-nitroaniline is employed in the design and synthesis of inhibitors targeting casein kinase 2 (CK2). CK2 plays a crucial role in cell signaling pathways and has implications in cancer and other diseases. Researchers explore this compound to develop novel CK2 inhibitors that could serve as potential therapeutic agents .

Metabolic Syndrome Treatment

- Telmisartan-Glitazone Hybrid Analog Studies : Scientists investigate the interaction of 2-bromo-N-methyl-6-nitroaniline in docking studies with telmisartan-glitazone hybrid analogs. Telmisartan is an angiotensin II receptor blocker, while glitazones are used to treat type 2 diabetes. Combining these two classes of drugs may offer synergistic effects for metabolic syndrome management .

Computational Chemistry and Simulation Visualization

- Molecular Dynamics Simulations : Researchers utilize programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to simulate the behavior of 2-bromo-N-methyl-6-nitroaniline. These simulations provide insights into its conformational changes, binding interactions, and stability. Visualization tools enhance our understanding of its behavior in different environments .

Materials Science and Organic Electronics

- Organic Semiconductors : This compound’s π-conjugated system makes it interesting for organic electronics. Researchers explore its potential as an organic semiconductor in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its electron-donating and accepting properties contribute to charge transport and energy conversion .

Analytical Chemistry and Detection Methods

- Electrochemical Sensors : 2-bromo-N-methyl-6-nitroaniline can serve as an electroactive probe in developing sensors. Researchers modify electrodes with this compound to detect specific analytes (such as heavy metals or biomolecules) based on redox reactions. Its stability and sensitivity make it valuable for sensor applications .

Environmental Chemistry and Degradation Studies

- Photodegradation and Environmental Fate : Investigating the photodegradation pathways of this compound in water or soil helps assess its environmental impact. Researchers study its transformation products, degradation kinetics, and potential toxicity. Understanding its fate aids in environmental risk assessment .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Bromo-N-methyl-6-nitroaniline is an intermediate used for the synthesis of metabolites of Brimonidine , which is an α2 receptor agonist . The primary target of this compound is the α2 receptor, which plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system.

Mode of Action

The compound interacts with its target, the α2 receptor, through a series of biochemical reactions. The nitro group in the compound is meta directing , which means it directs the incoming electrophile to the meta position relative to itself . This interaction results in changes in the receptor’s activity, leading to the modulation of neurotransmitter release.

Biochemical Pathways

The compound affects the biochemical pathways involved in neurotransmitter release. The nitro group in the compound undergoes a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions result in the modulation of the α2 receptor’s activity and, consequently, the regulation of neurotransmitter release.

Pharmacokinetics

The compound’s molecular weight (23105 ) and its solid physical form suggest that it may have specific ADME properties that impact its bioavailability.

Result of Action

The molecular and cellular effects of 2-Bromo-N-methyl-6-nitroaniline’s action are primarily related to its role as an intermediate in the synthesis of Brimonidine metabolites . By modulating the activity of the α2 receptor, the compound can influence neurotransmitter release, potentially leading to changes in neuronal signaling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-N-methyl-6-nitroaniline. For instance, the compound is sensitive to prolonged exposure to air , suggesting that its stability and efficacy may be affected by environmental conditions. Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals in its environment.

Propiedades

IUPAC Name |

2-bromo-N-methyl-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMQHYXPTUCRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-methyl-6-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070547.png)

![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)

![1-[4-(1H-Imidazol-1-YL)phenyl]ethanol](/img/structure/B3070610.png)